molecular formula C20H22N4O3S B12019092 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12019092
M. Wt: 398.5 g/mol
InChI Key: ZVACMBVEIGUQIL-CIAFOILYSA-N
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Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structure, which includes a triazole ring, a thiol group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The subsequent steps involve the introduction of the substituted phenyl groups through nucleophilic substitution reactions. The final step includes the formation of the Schiff base by reacting the triazole derivative with 2,4-dimethoxybenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions, such as in drug design or materials science.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O3S/c1-13(2)27-17-7-5-6-14(10-17)19-22-23-20(28)24(19)21-12-15-8-9-16(25-3)11-18(15)26-4/h5-13H,1-4H3,(H,23,28)/b21-12+

InChI Key

ZVACMBVEIGUQIL-CIAFOILYSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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